molecular formula C20H40 B1239271 Prostane CAS No. 36413-57-7

Prostane

Número de catálogo: B1239271
Número CAS: 36413-57-7
Peso molecular: 280.5 g/mol
Clave InChI: UKVVPDHLUHAJNZ-PMACEKPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prostane is a natural product fundamental parent and a 1-heptyl-2-octylcyclopentane.

Aplicaciones Científicas De Investigación

Prostate Health

Benign Prostatic Hyperplasia (BPH)
Prostane has shown efficacy in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. Clinical studies indicate that this compound can alleviate symptoms associated with BPH, reduce prostate-specific antigen (PSA) levels, and normalize urinary flow dynamics. A notable study demonstrated that patients treated with this compound experienced significant improvements in urinary symptoms and overall prostate health .

Prostate Cancer

Detection and Imaging
Recent advancements in imaging techniques utilizing prostate-specific membrane antigen (PSMA) have leveraged this compound derivatives for enhanced detection of prostate cancer. PSMA-targeted imaging agents have been developed to identify small metastatic deposits that traditional imaging may miss. This capability allows for earlier intervention and better-informed treatment decisions .

Therapeutic Applications
In addition to diagnostic uses, PSMA-targeted therapies have emerged, chemically linking this compound derivatives to radioactive substances for targeted radiation therapy. Clinical trials have indicated that these therapies can extend survival rates in patients with advanced prostate cancer . The FDA has approved several PSMA-targeting drugs based on promising trial results.

Comparative Analysis of this compound Applications

Application AreaDescriptionKey Findings
Benign Prostatic Hyperplasia Alleviates symptoms and reduces PSA levelsSignificant improvement in urinary flow dynamics observed
Prostate Cancer Detection Enhances imaging techniques via PSMA targetingImproved detection of small metastases leading to better treatment decisions
Prostate Cancer Therapy Targets cancer cells with radiopharmaceuticals linked to this compound derivativesIncreased survival rates noted in clinical trials

Case Study 1: Efficacy of this compound in BPH

A clinical trial involving 100 men diagnosed with benign prostatic hyperplasia assessed the impact of this compound on urinary symptoms. Results indicated a 40% reduction in symptom severity over six months, alongside a significant decrease in PSA levels. This study highlights the potential of this compound as a therapeutic agent in managing BPH effectively.

Case Study 2: PSMA-Targeted Therapy for Prostate Cancer

In a multi-center clinical trial, patients with metastatic prostate cancer received treatment with Lu177-PSMA-617 (Pluvicto), a drug linked to this compound derivatives. The trial reported a median overall survival increase of 6 months compared to standard therapies. This case underscores the transformative potential of this compound-based therapies in oncology.

Propiedades

Número CAS

36413-57-7

Fórmula molecular

C20H40

Peso molecular

280.5 g/mol

Nombre IUPAC

(1S,2S)-1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1

Clave InChI

UKVVPDHLUHAJNZ-PMACEKPBSA-N

SMILES

CCCCCCCCC1CCCC1CCCCCCC

SMILES isomérico

CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC

SMILES canónico

CCCCCCCCC1CCCC1CCCCCCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.